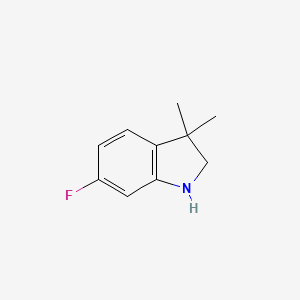

6-Fluoro-3,3-dimethylindoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-fluoro-3,3-dimethyl-1,2-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c1-10(2)6-12-9-5-7(11)3-4-8(9)10/h3-5,12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOCDDQLMXSTPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=CC(=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101259936 | |

| Record name | 6-Fluoro-2,3-dihydro-3,3-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101259936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930790-62-8 | |

| Record name | 6-Fluoro-2,3-dihydro-3,3-dimethyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930790-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2,3-dihydro-3,3-dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101259936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Fluoro 3,3 Dimethylindoline and Analogues

Direct Synthetic Routes to 6-Fluoro-3,3-dimethylindoline

Direct synthetic routes to this compound, while not extensively documented for this specific molecule, can be conceived through established methods for indoline (B122111) synthesis, starting from appropriately fluorinated precursors. A plausible and efficient approach involves the Fischer indole (B1671886) synthesis, a cornerstone in indole chemistry, followed by reduction.

A hypothetical direct synthesis could commence from 4-fluoroaniline (B128567) and 3-methyl-2-butanone. The reaction would proceed via the formation of a phenylhydrazone intermediate, which upon treatment with a Brønsted or Lewis acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), would undergo a bohrium.combohrium.com-sigmatropic rearrangement (the Fischer rearrangement) to furnish 6-fluoro-3,3-dimethyl-3H-indole. Subsequent reduction of the indolenine intermediate would yield the desired this compound.

Alternatively, a synthetic strategy could involve the cyclization of a suitable N-substituted 4-fluoroaniline derivative. For instance, the reaction of 4-fluoroaniline with 3-chloro-3-methyl-1-butene (B3368806) in the presence of a base could yield an N-alkenylaniline intermediate. This intermediate could then be cyclized under acidic conditions to form the this compound ring system. While specific examples for the 6-fluoro analogue are scarce, the synthesis of 3,3-dimethylindoline (B1314585) from N-methallylacetanilide through a Lewis acid-mediated cyclization provides a strong precedent for this approach.

Electrophilic Fluorination Strategies for Indolines and Indoles

A variety of electrophilic fluorinating reagents have been developed and are commercially available. Among the most widely used are N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). These reagents are generally stable, crystalline solids that are easier and safer to handle than gaseous fluorine.

The direct electrophilic fluorination of 3,3-dimethylindoline would be expected to occur primarily at the electron-rich positions of the benzene (B151609) ring. Due to the ortho- and para-directing nature of the amino group, fluorination would likely yield a mixture of products, including the desired this compound and the 4-fluoro isomer. The regioselectivity of the reaction can be influenced by several factors, including the choice of fluorinating agent, the solvent, and the presence of protecting groups on the indoline nitrogen.

For instance, the use of a bulky protecting group on the nitrogen atom could sterically hinder fluorination at the 7-position, potentially improving the selectivity for the 6-position. The reaction conditions, such as temperature and reaction time, would also need to be carefully optimized to maximize the yield of the desired product and minimize the formation of byproducts.

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Structure |

| N-Fluorobenzenesulfonimide | NFSI | |

| Selectfluor® | F-TEDA-BF₄ |

Transition Metal-Catalyzed Syntheses of Fluorinated Indoline Derivatives

Transition metal catalysis has revolutionized organic synthesis, providing powerful tools for the construction of complex molecules with high efficiency and selectivity. acs.orgrsc.orgresearchgate.netnih.gov Several transition metals, including palladium, rhodium, copper, and iridium, have been employed in the synthesis of fluorinated indoline derivatives.

Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgrsc.orgresearchgate.net In the context of fluorinated indoline synthesis, palladium catalysis can be utilized in several ways. One approach involves the coupling of a pre-fluorinated aryl halide with a suitable indoline precursor. For example, the Buchwald-Hartwig amination of 1-bromo-4-fluorobenzene (B142099) with 3,3-dimethylindoline could, in principle, be adapted for an intramolecular cyclization to form the indoline ring, although this is not a direct route to the target molecule.

A more direct approach would involve the C-H activation and subsequent fluorination of a 3,3-dimethylindoline precursor. While challenging, palladium-catalyzed C-H fluorination has emerged as a promising strategy for the late-stage functionalization of complex molecules. This would involve the use of a palladium catalyst in conjunction with a fluorinating agent to selectively introduce a fluorine atom at the 6-position of the indoline ring.

Rhodium and Copper-Catalyzed Approaches

Rhodium and copper catalysts have also been employed in the synthesis of functionalized indoles and indolines. acs.orgrsc.orgacademie-sciences.fr Copper-catalyzed reactions, in particular, have gained prominence due to the lower cost and toxicity of copper compared to palladium and rhodium. Copper-catalyzed Ullmann-type couplings could be envisioned for the formation of the indoline ring from a fluorinated aniline (B41778) and a suitable coupling partner.

Iridium-Catalyzed Asymmetric Hydrogenation for Chiral Indoline Derivatives

For the synthesis of chiral fluorinated indoline derivatives, iridium-catalyzed asymmetric hydrogenation is a powerful tool. nih.gov This method allows for the enantioselective reduction of a prochiral indole precursor to the corresponding chiral indoline. For example, the asymmetric hydrogenation of a 6-fluoro-3,3-dimethylindole substrate using a chiral iridium catalyst could provide access to enantioenriched (R)- or (S)-6-fluoro-3,3-dimethylindoline.

The choice of the chiral ligand is crucial for achieving high enantioselectivity in these reactions. A wide variety of chiral phosphine (B1218219) and phosphine-oxazoline ligands have been developed for iridium-catalyzed asymmetric hydrogenation.

Table 2: Examples of Transition Metal-Catalyzed Reactions for Indole/Indoline Synthesis

| Catalyst System | Reaction Type | Substrates | Product Type |

| Pd(OAc)₂ / P(t-Bu)₃ | Buchwald-Hartwig Amination | Aryl halide, Amine | N-Aryl amine |

| [RhCp*Cl₂]₂ | C-H Activation/Annulation | N-Aryl imine, Alkyne | Substituted indole |

| CuI / L-proline | Ullmann Coupling | Aryl halide, Amine | N-Aryl amine |

| [Ir(cod)Cl]₂ / Chiral Ligand | Asymmetric Hydrogenation | Prochiral indole | Chiral indoline |

Dearomatization Strategies for Fluorinated Indoline Scaffolds

Dearomatization reactions provide a powerful means of converting flat, aromatic compounds into three-dimensional, saturated or partially saturated structures. rsc.orgnih.gov In the context of fluorinated indoline synthesis, the dearomatization of a fluorinated indole precursor can be an effective strategy.

One approach involves the reductive dearomatization of a 6-fluoroindole (B127801) derivative. This can be achieved through various methods, including catalytic hydrogenation or the use of stoichiometric reducing agents such as sodium cyanoborohydride. The dearomatization of a 6-fluoro-3,3-dimethylindole, for instance, would directly yield the target this compound.

Another strategy involves the oxidative dearomatization of an indole, followed by nucleophilic addition of a fluorine-containing species. While this may not be the most direct route to this compound, it highlights the versatility of dearomatization strategies in accessing complex fluorinated indoline scaffolds.

Multicomponent and One-Pot Reactions for Indoline Core Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are powerful tools for building molecular complexity. dergipark.org.tr Similarly, one-pot reactions, which involve sequential transformations without the isolation of intermediates, enhance synthetic efficiency. While specific MCRs for the direct synthesis of this compound are not extensively documented, general strategies for constructing the indoline core can be adapted.

One notable approach involves an innovative two-step reaction commencing with an Ugi multicomponent reaction followed by an acid-induced cyclization to assemble the indole core. rsc.org This method utilizes broadly available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides, proceeding under mild conditions with ethanol (B145695) as a solvent and without the need for a metal catalyst. rsc.org Another strategy employs an L-proline-catalyzed condensation between indoles, aldehydes, and malononitrile (B47326) in a one-pot setup to generate 3-indole derivatives. researchgate.net

A concise one-pot protocol has been developed for the differentiated diamination of C2,C3-electrophilic indole reagents with amines, providing access to a variety of 2,3-diaminoindolines. rsc.org Furthermore, a one-pot, two-step method involving iron(III)-catalyzed aryl ring activation and subsequent copper(I)-catalyzed C–N bond-forming cyclization has been successfully applied to the synthesis of various indoline scaffolds. acs.org This process has been shown to be efficient for N-acetamide or N-sulfonamide protected compounds. acs.org

The following table summarizes representative one-pot and multicomponent reactions for the synthesis of indole and indoline derivatives, which could be conceptually applied to the synthesis of fluorinated and dimethylated analogues.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Ugi MCR / Cyclization | Anilines, Glyoxal dimethyl acetal, Formic acid, Isocyanides | No metal catalyst, Ethanol | Indole core | rsc.org |

| L-Proline Catalyzed Condensation | Indoles, Aldehydes, Malononitrile | L-proline, Ethanol | 3-Indole derivatives | researchgate.net |

| Diamination of Indoles | C2,C3-electrophilic indole reagent, Amines | One-pot protocol | trans-2,3-diaminoindolines | rsc.org |

| Iron/Copper Catalyzed Cyclization | N-protected phenylethylamines, Halogenating agent (e.g., NBS) | Fe(III) catalyst, Cu(I) catalyst | Indolines | acs.org |

Electrosynthesis Approaches to Fluorinated Indole and Indoline Derivatives

Electrosynthesis has emerged as a green and powerful platform for the construction of N-heterocycles, offering an alternative to traditional methods that often require harsh reagents and metal catalysts. researchgate.net This approach utilizes electricity to drive chemical transformations, enabling unique reactivity and selectivity. The application of electrosynthesis to the preparation of fluorinated indole and indoline derivatives is a growing area of research.

One sustainable strategy involves the electrochemical intramolecular C(sp2)-H amination of 2-vinyl anilines, mediated by iodine, which can lead to either indoline or indole derivatives. organic-chemistry.org This metal-free approach provides a switchable synthesis depending on the reaction conditions. organic-chemistry.org Electrosynthesis can also be employed for the construction of the indole nucleus from non-indole-based starting materials. For instance, the electrochemical intramolecular annulation of alkynylanilines and their derivatives has been shown to be an eco-friendly method for indole synthesis. rsc.org

The introduction of fluorine into the indoline structure can be achieved through various electrochemical methods. While direct electrochemical fluorination of the indoline core is a possibility, a more common strategy involves the cyclization of pre-fluorinated precursors or the dearomatization of indoles. A robust and green electrochemical dearomatization of indoles has been developed to merge a fluorine-containing group to the indole nucleus under oxidant-free conditions, yielding a diverse array of fluorinated 3,3-spiroindolines. researchgate.net

Fluorinated solvents can also play a significant role in electrosynthesis, not just as the reaction medium but also as reagents. For example, fluorinated alcohols can enhance the lifetime of organic radicals, which can be beneficial in certain cyclization reactions. acs.org

The table below highlights key electrosynthesis approaches relevant to the formation of fluorinated indole and indoline derivatives.

| Electrosynthesis Approach | Substrate Type | Key Features | Product Type | Reference |

| Intramolecular C(sp2)-H Amination | 2-Vinyl anilines | Metal-free, Iodine-mediated, Switchable | Indoline and Indole derivatives | organic-chemistry.org |

| Intramolecular Annulation | Alkynylanilines | Sustainable, Eco-friendly | Indole derivatives | rsc.org |

| Dearomatization of Indoles | Indoles | Green, Oxidant-free | Fluorinated 3,3-spiroindolines | researchgate.net |

| C-H Functionalization in Fluorinated Solvents | Indoles, Substituted anilines | Use of fluorinated alcohols as non-innocent media | Functionalized indoles | acs.org |

Chemical Reactivity and Derivatization of the 6 Fluoro 3,3 Dimethylindoline Scaffold

Reactivity Profiles of Fluorinated Indolines as Nucleophiles and Electrophiles

The reactivity of fluorinated indolines like 6-fluoro-3,3-dimethylindoline is dictated by the electronic properties of the indoline (B122111) core, which is generally electron-rich and thus nucleophilic. nih.govmdpi.com The nitrogen atom of the indoline ring can act as a nucleophile, participating in reactions such as alkylation, acylation, and arylation.

However, the introduction of a fluorine atom at the 6-position modulates this reactivity. Fluorine is a strongly electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic ring and, to a lesser extent, the nitrogen atom, thereby decreasing the nucleophilicity of the scaffold compared to its non-fluorinated counterpart.

Conversely, the electron-withdrawing nature of the fluorine atom can render the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by the fluorine atom, should a suitable leaving group be present. While the indoline ring itself is not typically considered an electrophile, derivatization can introduce electrophilic centers. For instance, acylation of the nitrogen atom can create an electrophilic carbonyl group.

The table below summarizes the dual reactivity profile of this compound.

Regioselective Functionalization Reactions of the Indoline Ring

Regioselective functionalization is crucial for the synthesis of complex molecules with specific biological activities. The substitution pattern on the this compound ring significantly influences its properties.

Direct C-H bond functionalization is a powerful and atom-economical strategy for derivatizing heterocyclic compounds. For the this compound scaffold, C-H functionalization can occur at several positions on the aromatic ring. The regioselectivity of these reactions is directed by the electronic and steric effects of the substituents. The fluorine atom at the 6-position and the amino group direct electrophilic substitution to specific positions. Transition metal-catalyzed C-H activation has emerged as a versatile tool for the regioselective functionalization of such scaffolds. mdpi.com For instance, palladium-catalyzed C-H arylation can be directed to specific positions by using appropriate ligands and reaction conditions.

The formation of new carbon-carbon and carbon-heteroatom bonds on the this compound scaffold is essential for creating diverse chemical libraries for drug discovery.

C-C Bond Formation: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are widely used to form C-C bonds. These reactions typically require the pre-functionalization of the indoline ring with a halide or triflate.

C-N Bond Formation: The Buchwald-Hartwig amination is a key method for forming C-N bonds, allowing for the introduction of various amine functionalities onto the aromatic ring.

C-O, C-P, and C-S Bond Formation: Similar transition metal-catalyzed cross-coupling methodologies can be employed to form C-O, C-P, and C-S bonds, providing access to a wide range of derivatives with different electronic and steric properties.

The following table provides examples of regioselective functionalization reactions.

Transformations Involving the Fluorine Atom and its Influence on Reactivity

The carbon-fluorine bond is generally very strong and stable, making transformations that directly involve the fluorine atom challenging. acs.org However, under certain conditions, the fluorine atom can be displaced via nucleophilic aromatic substitution, particularly if the ring is further activated by other electron-withdrawing groups.

The primary influence of the fluorine atom is its impact on the reactivity of the rest of the molecule. As previously mentioned, its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution while potentially activating it for nucleophilic attack. Furthermore, the fluorine atom can influence the acidity of adjacent C-H bonds, which can be exploited in certain functionalization reactions. researchgate.net The presence of fluorine can also affect the conformation of molecules, which in turn can influence their reactivity and biological activity. mdpi.com

Stereoselective Transformations and Chiral Indoline Derivatives

The indoline scaffold can possess stereocenters, and the synthesis of enantiomerically pure indoline derivatives is of great interest in medicinal chemistry. Stereoselective transformations can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from chiral precursors.

For this compound, the gem-dimethyl group at the 3-position precludes chirality at that center. However, stereocenters can be introduced at other positions through functionalization. For example, if the indoline nitrogen is part of a more complex, rigid ring system, stereoisomers may arise. Asymmetric catalysis can be employed to achieve high enantioselectivity in the synthesis of such chiral derivatives.

Advanced Spectroscopic and Structural Elucidation of 6 Fluoro 3,3 Dimethylindoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of fluorinated indoline (B122111) derivatives. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular connectivity and the electronic environment of the constituent atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 6-Fluoro-3,3-dimethylindoline is expected to exhibit characteristic signals corresponding to the aromatic and aliphatic protons. The gem-dimethyl group at the C3 position would appear as a sharp singlet, typically in the upfield region of the spectrum. The protons of the methylene (B1212753) group at the C2 position would also likely present as a singlet. The aromatic protons on the benzene (B151609) ring will show a more complex splitting pattern due to both homo- and heteronuclear (H-F) coupling. The fluorine atom at the C6 position will influence the chemical shifts of the neighboring aromatic protons, with the proton at C7 likely showing a doublet of doublets due to coupling with the C5 proton and the fluorine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The quaternary carbon at C3 and the carbons of the two methyl groups will appear as distinct signals. The methylene carbon at C2 will also be readily identifiable. The aromatic carbons will resonate in the downfield region, and their chemical shifts will be influenced by the fluorine substituent. The carbon directly attached to the fluorine atom (C6) is expected to show a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in ¹³C NMR of organofluorine compounds. The other aromatic carbons will exhibit smaller two-, three-, and four-bond couplings (²JCF, ³JCF, and ⁴JCF).

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C6 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Aromatic fluorine substituents typically absorb in a specific region of the ¹⁹F NMR spectrum. nih.gov The signal will likely be a multiplet due to coupling with the neighboring aromatic protons (typically ³JHF and ⁴JHF). Computational methods can be employed to predict ¹⁹F NMR chemical shifts for fluorinated aromatic compounds with reasonable accuracy, providing a valuable tool for structural confirmation. researchgate.netnih.govacs.orgrsc.orgchemrxiv.orgimperial.ac.ukuni-muenchen.de

Table 1: Predicted NMR Data for this compound Data is estimated based on known values for similar structures and computational predictions.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | Aromatic: 6.5-7.2 | m | - |

| CH₂ (C2) | s | - | |

| 2 x CH₃ (C3) | s | - | |

| ¹³C | C-F (C6) | d | ¹JCF ≈ 240-250 |

| Other Aromatic C | m | - | |

| C3 | s | - | |

| C2 | s | - | |

| 2 x CH₃ | s | - | |

| ¹⁹F | F (C6) | m | - |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion.

The expected fragmentation pattern in the mass spectrum would involve the characteristic loss of a methyl group (M-15) from the gem-dimethyl group at the C3 position, leading to a stable tertiary carbocation. Other fragmentation pathways could involve the cleavage of the indoline ring. The presence of a single fluorine atom would be evident from the isotopic pattern of the molecular ion peak. Automated tools can be utilized for the detection of halogenated compounds in LC-MS profiles based on their characteristic isotopic patterns. nih.gov

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M]⁺ | C₁₀H₁₂FN⁺ |

| [M-CH₃]⁺ | C₉H₉FN⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Key expected vibrational frequencies include:

N-H Stretch: A sharp absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the indoline ring.

C-H Stretch: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups would be observed just below 3000 cm⁻¹.

C=C Stretch: Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

C-F Stretch: A strong absorption band characteristic of the C-F stretching vibration is anticipated in the 1250-1000 cm⁻¹ region. vscht.cz This band is often one of the most intense in the spectrum of a fluoroaromatic compound.

C-N Stretch: The C-N stretching vibration of the indoline ring would likely appear in the 1350-1250 cm⁻¹ range.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300-3500 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Medium-Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-N Stretch | 1350-1250 | Medium |

| C-F Stretch | 1250-1000 | Strong |

X-ray Crystallography for Solid-State Structural Determination and Stereochemical Assignment

The crystal structure would confirm the planar nature of the aromatic ring and the puckered conformation of the five-membered indoline ring. It would also provide precise measurements of the C-F bond length and the geometry around the nitrogen atom. Intermolecular interactions, such as hydrogen bonding involving the N-H group, can also be identified, providing insights into the crystal packing. While no specific crystal structure for this compound is available, analysis of related structures provides a basis for understanding the expected molecular geometry. nih.govmdpi.com

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible absorption and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of molecules. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, characteristic of the indole (B1671886) chromophore. nist.gov The fluorine substituent may cause a slight shift in the absorption maxima compared to the unsubstituted parent compound.

Indole and its derivatives are known to be fluorescent. researchgate.net Upon excitation at an appropriate wavelength, this compound would be expected to exhibit fluorescence emission. The fluorescence spectrum, including the emission maximum and quantum yield, would provide information about the excited state properties of the molecule. The position of the fluorine atom on the aromatic ring can influence the photophysical properties of the indoline core. For instance, a squaraine dye derivative of 5-fluoro-3,3-dimethylindoline (B3117672) has been shown to exhibit fluorescence in the near-infrared region. mdpi.com

Table 4: Expected Photophysical Properties of this compound

| Property | Expected Range |

|---|---|

| Absorption Maximum (λ_max) | 250-300 nm |

| Molar Absorptivity (ε) | 10³ - 10⁴ M⁻¹cm⁻¹ |

| Emission Maximum (λ_em) | 300-350 nm |

| Fluorescence Quantum Yield (Φ_F) | Moderate |

Computational and Theoretical Studies on 6 Fluoro 3,3 Dimethylindoline Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules, providing insights into their stability and reactivity. For a molecule like 6-fluoro-3,3-dimethylindoline, DFT calculations would be employed to determine its ground-state geometry and to analyze its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. Furthermore, DFT can be used to generate electron density maps and molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other reagents.

Table 1: Hypothetical DFT-Derived Reactivity Descriptors for this compound

| Parameter | Description | Hypothetical Value | Predicted Implication |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Indicates electron-donating capability, likely centered on the indoline (B122111) nitrogen and aromatic ring. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV | Indicates electron-accepting capability, influenced by the electronegative fluorine atom. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV | Suggests moderate chemical stability. |

| Electronegativity (χ) | Tendency to attract electrons | 3.85 eV | A measure of overall chemical potential. |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.65 eV | Correlates with the stability indicated by the energy gap. |

Note: The data in this table is illustrative and represents the type of information that would be generated from a DFT study. Actual values would require specific calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for screening potential drug candidates and understanding their binding mechanisms at the active site of a biological target.

In a hypothetical study, this compound could be docked into the binding pocket of a relevant protein target. The simulation would calculate the binding affinity (often expressed as a docking score or binding free energy in kcal/mol), which estimates the strength of the interaction. The results would also provide a detailed 3D model of the ligand-receptor complex, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the fluorine atom.

Following docking, molecular dynamics (MD) simulations could be performed. MD simulations model the physical movements of atoms and molecules over time, providing insights into the stability and flexibility of the ligand-protein complex. An MD simulation would reveal whether the initial binding pose predicted by docking is stable over a period of nanoseconds and how the ligand and protein adapt to each other's presence.

Computational Prediction of Spectroscopic Parameters, including ¹⁹F Chemical Shifts

Computational chemistry provides essential tools for predicting spectroscopic data, which can aid in the structural confirmation of synthesized molecules. For fluorinated compounds, the prediction of ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable. nih.govchemrxiv.orguni-muenchen.de The ¹⁹F nucleus is highly sensitive to its local electronic environment, making its chemical shift a powerful probe of molecular structure and intermolecular interactions. nih.govuni-muenchen.de

Quantum chemical methods, often using DFT with an appropriate basis set, can calculate the magnetic shielding tensor for the fluorine nucleus in this compound. nih.govworktribe.com This calculated shielding is then converted into a chemical shift value relative to a standard reference compound. The accuracy of these predictions allows researchers to assign specific NMR signals to specific fluorine atoms in a molecule and can help distinguish between different isomers or conformers. nih.govworktribe.com Such calculations are particularly useful when experimental data is ambiguous or when studying transient species. worktribe.com

Table 2: Representative Computational Methods for ¹⁹F NMR Chemical Shift Prediction

| Method | Basis Set | Key Feature | Typical Accuracy |

| DFT (B3LYP) | 6-31+G(d,p) | A commonly used functional for rapid and reasonably accurate predictions. nih.gov | Mean absolute deviation can be ~2-4 ppm. nih.gov |

| DFT (ωB97XD) | aug-cc-pVDZ | Recommended for a good balance of accuracy and computational cost for fluorinated compounds. worktribe.com | Root Mean Square (RMS) error can be ~3.5 ppm. worktribe.com |

| QM/MM | Varies | Combines quantum mechanics (for the ligand) and molecular mechanics (for the protein/solvent environment) to predict shifts in a biological context. nih.gov | Can effectively predict shifts upon binding. nih.gov |

Mechanistic Insights from Quantum Chemical Modeling of Indoline Transformations

Quantum chemical modeling is instrumental in elucidating the mechanisms of chemical reactions. For transformations involving the indoline scaffold, such as electrophilic substitution, oxidation, or ring-opening reactions, computational modeling can map out the entire reaction pathway.

By calculating the energies of reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. This profile reveals the activation energy for each step, allowing chemists to identify the rate-determining step and understand factors that control the reaction's feasibility and selectivity. For this compound, modeling could predict how the fluorine substituent influences the regioselectivity of electrophilic aromatic substitution or how the gem-dimethyl group at the C3 position affects the stability of potential carbocation intermediates. These theoretical insights are invaluable for optimizing existing synthetic routes and designing new, more efficient chemical transformations.

Biological Research Applications and Pharmacological Potential of Fluorinated Indolines

Indoline (B122111) and Indole (B1671886) Derivatives as Privileged Scaffolds in Medicinal Chemistry

Indole and its reduced form, indoline, are bicyclic heterocyclic aromatic compounds that are fundamental building blocks in a vast array of biologically active molecules. daneshyari.com Their structural resemblance to the amino acid tryptophan allows them to interact with a wide range of biological targets, earning them the designation of "privileged scaffolds" in drug discovery. benthamscience.com This privileged status stems from their ability to serve as a versatile template for the synthesis of compounds with diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. daneshyari.combenthamscience.com

The indole nucleus is present in numerous approved drugs, such as the non-steroidal anti-inflammatory drug Indomethacin and the antiviral Arbidol. daneshyari.com The development of synthetic methodologies to access functionalized indole and indoline derivatives continues to be an area of intense research, enabling the exploration of novel therapeutic applications. daneshyari.com The inherent bioactivity of the indole scaffold makes it a highly attractive starting point for the design of new therapeutic agents.

Role of Fluorine Substitution in Modulating Biological Activity and Pharmacokinetic Properties

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. researchgate.netmdpi.com This strategy, known as fluorination, is widely employed in medicinal chemistry to enhance the therapeutic potential of drug candidates. mdpi.comnih.gov Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond contribute to its unique effects. mdpi.com

Key modulations achieved through fluorination include:

Metabolic Stability: The replacement of a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the metabolic stability and prolonging the half-life of a drug. daneshyari.commdpi.com

Binding Affinity: Fluorine can alter the electronic properties of a molecule, influencing its ability to interact with biological targets. It can participate in hydrogen bonding and other non-covalent interactions, potentially leading to enhanced binding affinity and potency. mdpi.com

Lipophilicity and Permeability: The effect of fluorine on lipophilicity is context-dependent. While fluorination of an alkyl chain can decrease lipophilicity, its introduction to an aromatic ring often increases it. mdpi.com This modulation of lipophilicity can be used to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross cell membranes. mdpi.comdntb.gov.ua

pKa Modification: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can be crucial for optimizing a drug's ionization state at physiological pH and improving its bioavailability. mdpi.com

Approximately 20-25% of all approved small-molecule pharmaceuticals contain at least one fluorine atom, a testament to the significant role of this element in modern drug design. researchgate.net

Rational Ligand Design for Specific Pharmacological Targets

The 6-fluoro-3,3-dimethylindoline scaffold provides a valuable starting point for the rational design of ligands targeting specific proteins implicated in disease. The strategic placement of the fluorine atom at the 6-position of the indoline ring, combined with the gem-dimethyl substitution at the 3-position, can be leveraged to achieve desired interactions with the binding sites of various pharmacological targets.

GABAA receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system and are well-established targets for drugs used to treat anxiety, epilepsy, and sleep disorders. These receptors possess allosteric binding sites, such as the benzodiazepine (B76468) binding site, which can be modulated by various ligands. nih.govconicet.gov.ar Flavonoid derivatives, for instance, have been shown to interact with the benzodiazepine binding site of GABAA receptors. nih.gov The design of novel modulators for specific GABAA receptor subtypes is an active area of research, aiming to develop drugs with improved efficacy and fewer side effects. scispace.com A this compound core could be elaborated with functional groups known to interact with GABAA receptors, with the fluorine atom potentially enhancing binding affinity or metabolic stability.

Table 1: Examples of Ligands Targeting GABAA Receptors

| Compound Name | Receptor Interaction | Reported Effect |

|---|---|---|

| Diazepam | Positive allosteric modulator at the benzodiazepine binding site | Anxiolytic, anticonvulsant |

| Flunitrazepam | Ligand for the benzodiazepine binding site | Sedative-hypnotic |

The translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, is located on the outer mitochondrial membrane and is upregulated in response to neuroinflammation and neuronal injury. nih.gov This makes TSPO a valuable biomarker for these conditions and a potential target for therapeutic intervention and diagnostic imaging. nih.gov Various classes of ligands have been developed to bind to TSPO with high affinity and selectivity. The design of fluorinated ligands for TSPO is of particular interest for the development of positron emission tomography (PET) imaging agents using the fluorine-18 (B77423) isotope. A this compound scaffold could serve as a basis for developing novel TSPO ligands, where the fluorine atom could either be the stable fluorine-19 for therapeutic applications or the radioactive fluorine-18 for imaging.

Table 2: Examples of Ligands Targeting TSPO

| Compound Name | Target | Application |

|---|---|---|

| PK11195 | TSPO | Research tool, imaging agent |

The MDM2 protein is a key negative regulator of the p53 tumor suppressor protein. nih.gov In many cancers, MDM2 is overexpressed, leading to the inhibition of p53's tumor-suppressing functions. nih.gov The development of small-molecule inhibitors that block the MDM2-p53 interaction is a promising strategy in cancer therapy. semanticscholar.org Spiro-oxindoles have emerged as a potent class of MDM2 inhibitors. nih.gov The introduction of fluorine atoms into these scaffolds has been shown to improve their pharmacokinetic profiles. nih.gov A this compound core could be a valuable starting point for designing novel MDM2 inhibitors, with the fluorine atom contributing to improved drug-like properties.

Table 3: Examples of MDM2-p53 Interaction Inhibitors

| Compound Name | Target | Reported Effect |

|---|---|---|

| Nutlin-3a | MDM2 | Inhibits MDM2-p53 interaction, activates p53 |

| MI-63 | MDM2 | Potent and cell-permeable MDM2 inhibitor |

The A2B adenosine (B11128) receptor is a G protein-coupled receptor that is activated by adenosine, particularly under conditions of cellular stress such as ischemia and inflammation. nih.gov It is considered a potential therapeutic target for a variety of conditions, including ischemic diseases and inflammatory disorders. nih.gov The development of selective antagonists for the A2B adenosine receptor is an area of active research. nih.gov The general structure of many adenosine receptor antagonists incorporates heterocyclic ring systems. A this compound scaffold could be functionalized to create novel A2B adenosine receptor ligands, with the fluorine atom potentially enhancing selectivity or potency.

Table 4: Examples of A2B Adenosine Receptor Ligands

| Compound Name | Receptor Interaction | Therapeutic Potential |

|---|---|---|

| MRS 1754 | Selective A2B antagonist | Research tool |

| PSB 1115 | Selective human A2B antagonist | Research tool |

Kinase Inhibitors and Anticancer Activity

Fluorinated indoline and oxindole (B195798) derivatives have demonstrated significant potential as kinase inhibitors for cancer therapy. Protein kinases are crucial regulators of cellular processes, and their malfunction is a hallmark of many cancers. nih.gov

One area of focus is the inhibition of Fms-like receptor tyrosine kinase 3 (FLT3), a kinase often overexpressed in acute leukemia. nih.gov Research into oxindole-based derivatives has shown that incorporating a fluorine atom can enhance activity. For instance, the hybridization of a 5-fluoro oxindole with a 3-pyridyl group resulted in a compound with cytotoxic effects against several cancer cell lines in the NCI-60 screen. nih.gov These compounds are also being investigated as dual inhibitors, targeting both FLT3 and cyclin-dependent kinase 2 (CDK2), which could offer a promising therapeutic strategy for leukemia and colon cancer. nih.gov

The pyrazolopyridine scaffold, another important core in kinase inhibitor design, has been explored in conjunction with indole derivatives. nih.gov While specific examples directly linking this compound to this class are not detailed in the provided context, the general principle of using fluorinated heterocyclic cores as hinge-binding moieties is well-established in the development of inhibitors for kinases like RET, Pim, and ERK. nih.gov The success of such scaffolds in achieving potency and selectivity highlights the value of fluorination in designing next-generation anticancer agents. nih.govnih.gov

Table 1: Anticancer Activity of Fluorinated Indole/Oxindole Derivatives

| Compound Class | Target Kinase(s) | Cancer Type(s) | Key Findings |

|---|---|---|---|

| 5-Fluoro oxindole-pyridyl hybrids | FLT3, CDK2 | Leukemia, Colon Cancer | Demonstrated cytotoxic effects against multiple cell lines in the NCI-60 screen. nih.gov |

| Pyrazolopyridine derivatives | RET, Pim, ERK, ITK | Various cancers including NSCLC and thyroid cancer | Fluorinated cores serve as effective hinge-binding moieties, leading to potent and selective kinase inhibition. nih.gov |

Antiviral Activity

The indoline scaffold, particularly when fluorinated, is a key component in the development of novel antiviral agents. nih.gov Isatin, an indole-1,2-dione, and its derivatives have shown broad-spectrum antiviral activity. mdpi.com The introduction of fluorine can enhance the potency of these compounds.

Fluorinated indole-carboxamides have demonstrated highly potent inhibition of HIV-1 replication in human T-lymphocyte cells, with EC50 values in the nanomolar range. nih.gov Similarly, 5-fluoroindole-thiosemicarbazide derivatives have shown significant activity against Coxsackievirus B4 (CVB4), a pathogen that can cause serious infections. nih.gov

Furthermore, novel 2-indolinone derivatives have been identified as promising agents against Respiratory Syncytial Virus (RSV) and Yellow Fever Virus (YFV). semanticscholar.org Studies on these compounds revealed that halogen substitution, including fluorine, on the indole ring increased anti-RSV activity. semanticscholar.org Other research has pointed to the potential of fluorinated compounds to inhibit influenza A virus reproduction. semanticscholar.org

Table 2: Antiviral Activity of Selected Fluorinated Indole Derivatives

| Compound Class | Virus | Cell Line | Activity (EC50/IC50) |

|---|---|---|---|

| Fluorinated indole-carboxamides | HIV-1 WT | Human T-lymphocyte (CEM) | 2.0–4.6 nM nih.gov |

| 5-Fluoroindole-thiosemicarbazides | Coxsackievirus B4 (CVB4) | Hela and Vero | 0.4–2.1 µg/mL nih.gov |

| 5-Fluoroisatin derivatives | H1N1, HSV-1, COX-B3 | MDCK | IC50 values as low as 0.0027 µM (H1N1), 0.0022 µM (HSV-1), and 0.0092 µM (COX-B3) mdpi.com |

| Halogenated 2-indolinones | Respiratory Syncytial Virus (RSV), Yellow Fever Virus (YFV) | Various | Effective against RSV and YFV semanticscholar.org |

Antimicrobial Activity, including against MRSA

Fluorinated indoline derivatives have emerged as a promising class of antimicrobial agents, particularly in the fight against antibiotic-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.govnih.gov The indole structure itself has been recognized for its potential in treating MRSA infections. researchgate.net

One study highlighted a fluorinated analogue of a marine bisindole alkaloid that not only showed direct antimicrobial activity against S. aureus strains (MIC ranging from 2 to 32 µg/mL) but also acted as a potent antibiotic adjuvant. mdpi.com This fluorinated compound was able to reduce the MIC of oxacillin (B1211168) for a clinical MRSA strain by 256-fold. mdpi.com It also demonstrated superior activity in eradicating preformed biofilms compared to its non-fluorinated counterpart. mdpi.com

Other research has focused on hybrid molecules. Novel fluorinated benzothiophene-indole hybrids have been synthesized and shown to be effective against various S. aureus and MRSA strains. mdpi.comnih.gov Furthermore, indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have exhibited excellent activity against MRSA, with some compounds showing efficacy comparable to or greater than the antibiotic ciprofloxacin. nih.gov These studies suggest that the indole ring and its substituents are crucial for antimicrobial activity. nih.gov

Table 3: Antimicrobial Activity of Fluorinated Indole Derivatives against S. aureus and MRSA

| Compound Class | Strain(s) | Key Findings |

|---|---|---|

| Fluorinated bisindole alkaloid | S. aureus (including MRSA) | MICs of 2-32 µg/mL; reduced oxacillin MIC for MRSA by 256-fold; potent anti-biofilm activity. mdpi.com |

| Fluorinated benzothiophene-indole hybrids | S. aureus and MRSA | Showed potent, structure-dependent antibacterial activity. mdpi.comnih.gov |

| Indole-triazole and Indole-thiadiazole derivatives | MRSA | Demonstrated excellent activity, with some compounds having MIC values of 3.125-6.25 µg/mL, comparable to ciprofloxacin. nih.gov |

Anti-inflammatory Agents

The anti-inflammatory potential of fluorinated indoline derivatives is an active area of research. The indole nucleus is a core structure in several known anti-inflammatory drugs. mdpi.com The addition of fluorine can enhance this activity by altering the molecule's physicochemical properties. proquest.com

Studies have investigated fluorinated benzofuran (B130515) derivatives, which share structural similarities with indolines, for their anti-inflammatory effects. nih.gov These compounds were found to suppress lipopolysaccharide-stimulated inflammation in macrophages by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase-2, key mediators of the inflammatory response. nih.gov Their IC50 values for inhibiting inflammatory cytokines like interleukin-6 were in the low micromolar range. nih.gov

While direct studies on this compound were not found in the search results, the synthesis of various fluoro-indole derivatives has been pursued with the aim of discovering new anti-inflammatory agents. proquest.com The rationale is that the strong electron-withdrawing effect of fluorine and the high C-F bond energy can improve metabolic stability and therapeutic efficacy. proquest.com

Interventions for Neurodegenerative Diseases

Fluorinated molecules, including indole derivatives, are being extensively studied for the diagnosis and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govmdpi.com Incorporating fluorine can improve a drug's ability to cross the blood-brain barrier, a critical requirement for CNS-active agents. nih.gov

Indole-based compounds are known to target enzymes associated with neurodegeneration, such as cholinesterases. nih.gov The development of multi-target-directed ligands is a key strategy, and fluorinated indolines play a role in this approach. For example, the fatty acid amide hydrolase (FAAH) and cholinesterases have been identified as dual targets for managing neurodegeneration. nih.gov

In the context of Alzheimer's disease, fluorinated derivatives have been proposed as agents to inhibit the aggregation of Aβ peptides. mdpi.com The fluorine-18 isotope is particularly useful for positron emission tomography (PET) imaging, allowing for the diagnosis and monitoring of these diseases. nih.gov While specific applications of this compound are not detailed, the broader class of indolyl and indolinyl hydroxamic acids is being investigated for treating neurodegenerative disorders. google.com Alkaloids containing the indole structure are recognized for their neuroprotective potential. mdpi.com

Serotonin (B10506) Receptor Ligands (e.g., 5-HT1A and 5-HT2A)

Fluorinated indoles are prominent scaffolds in the design of ligands for serotonin (5-HT) receptors, which are crucial targets for treating various CNS disorders. nih.govnih.gov The 5-fluoro-3-indolyl moiety, for instance, is a key component in several dual 5-HT1A receptor and serotonin transporter (SERT) ligands. nih.gov

Researchers have synthesized and studied various indole derivatives as ligands for 5-HT1A and 5-HT2A receptors. nih.gov Molecular docking studies have shown that the indole moiety of these ligands penetrates deep into the receptor cavity, forming key interactions. nih.gov In some cases, a halogen bond can be formed between a chlorine or fluorine atom on the ligand and the receptor, further stabilizing the interaction. nih.gov

The strategic placement of fluorine on the indole ring has been shown to be favorable for improving affinity for SERT while maintaining potent 5-HT1A activity. nih.gov This has been a successful strategy in the development of drugs like vilazodone, an antidepressant that acts as both an SSRI and a 5-HT1A partial agonist. nih.gov The flexibility and potent receptor agonism of simplified ergoline (B1233604) structures derived from indole also highlight the importance of this core in designing new serotonergic agents. wikipedia.org

Biocatalytic Approaches for the Synthesis of Fluorinated Indoline Derivatives in Biological Systems

Biocatalysis is emerging as a powerful and environmentally friendly tool for the synthesis of complex molecules, including fluorinated indolines. nih.gov This approach utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity, often under mild conditions.

While direct biocatalytic synthesis of this compound was not specifically detailed in the provided search results, related methodologies show significant promise. For example, engineered cytochrome P450 enzymes have been developed to catalyze the intramolecular C(sp3)–H amination of aryl azides to produce chiral indolines. nih.gov This "new-to-nature" biocatalysis provides a concise route to these valuable N-heterocyclic building blocks. nih.gov

Furthermore, hybrid systems that combine biocatalysis with other chemical methods are being explored. One such approach involves a metal-catalyzed Michael addition followed by a ketoreductase-mediated asymmetric reduction to synthesize chiral indole derivatives. acs.org The field of "fluorine biocatalysis" is also advancing, with research focused on using enzymes to selectively introduce fluorine into various molecules. nih.gov This includes expanding the substrate scope of existing enzymes and engineering biosynthetic pathways to accept fluorinated precursors, which could pave the way for the biocatalytic production of a wide range of novel fluorinated indolines. nih.gov

Applications in Materials Science and Functional Materials

Indoline (B122111) Derivatives as Building Blocks for Functional Polymers and Dyes

Indoline and its related indole (B1671886) structures are versatile precursors for a wide range of functional organic molecules, including polymers and dyes. The indoline nucleus can act as a potent coupling component in the synthesis of azo disperse dyes. rsc.org These dyes, synthesized from indoline derivatives, can produce a spectrum of colors from yellow to red and have shown excellent fastness properties when applied to fabrics like polyethylene (B3416737) terephthalate (B1205515) (PET) and nylon (PA). rsc.org

In polymer science, indole-based derivatives have been used to create functional polymers with well-defined structures and high molecular weights through methods like catalyst-free C–N coupling reactions. rsc.orgresearchgate.net This approach involves the polycondensation of indole derivatives with difluoro monomers. rsc.orgresearchgate.net The resulting polymers often exhibit good thermal stability and strong solid-state fluorescence, making them suitable for various material applications. rsc.orgresearchgate.net For instance, polymers carrying sulfonyl units have been identified as effective blue-light emitters with high quantum yields. researchgate.net The electrochemical activity of the indole rings within these polymers also allows for cross-linking, enabling the formation of structured films. researchgate.net

Furthermore, the indoline scaffold is fundamental to the synthesis of indigoid dyes. mdpi.comresearchgate.net Enzymatic methods using unspecific peroxygenases can convert substituted indoles into indigo (B80030) derivatives, offering a greener alternative to traditional chemical routes that often require harsh reagents. mdpi.comresearchgate.net This highlights the potential of functionalized precursors like 6-Fluoro-3,3-dimethylindoline to be used in creating novel dyes with tailored properties.

Utilization in Optoelectronic Devices

The electron-donating nature of the indoline nitrogen makes its derivatives particularly useful in organic electronics, where they are incorporated into materials for light emission, charge transport, and light harvesting.

Indole derivatives are recognized for their applications in materials for organic light-emitting diodes (OLEDs). researchgate.net They form the basis of various heterocyclic structures used in the design of efficient emitters. researchgate.netnih.gov For example, multi-resonance emitters based on indolo[3,2-b]indole have been developed to achieve narrowband pure-green emission, a crucial feature for ultrahigh-definition displays. nih.gov These materials leverage the electron-donating strength of the indole-based core to achieve high color purity and photoluminescence quantum yields. nih.gov Organoboron compounds constructed from indole tautomers have also been investigated for use in red OLEDs. acs.org

The indoline scaffold is a component of larger, π-extended molecular systems designed for use in organic field-effect transistors (OFETs). New semiconductors incorporating triarylamine and indoloquinoxaline have been synthesized for both p-channel and ambipolar organic transistors. rsc.org In these donor-acceptor (D-A) architectures, the indoloquinoxaline unit acts as an effective inbuilt donor system, contributing to the material's charge transport characteristics. rsc.org Devices fabricated with these materials have demonstrated high field-effect mobility and on/off current ratios, with stable operation under ambient conditions. rsc.org

Indoline-based dyes are extensively used as sensitizers in dye-sensitized solar cells (DSSCs). rsc.orgresearchgate.netnih.gov These dyes typically feature a donor–π–acceptor (D–π–A) structure, where the indoline moiety serves as the electron donor. nih.gov The strategic design of these dyes, including the incorporation of additional acceptor units like benzothiadiazole into the π-bridge, allows for broad photoresponse and convenient tuning of energy levels. researchgate.net

The performance of these dyes is influenced by their molecular structure, which affects their optical absorption, energy levels (HOMO/LUMO), and tendency to aggregate on the TiO₂ surface. rsc.orgresearchgate.net Modifications to the donor part, such as fusing it with cyclopentane (B165970) or cyclohexane, can alter the optical and photovoltaic properties of the resulting DSSC. rsc.org Co-sensitization, a strategy that uses two or more dyes on the TiO₂ surface, has proven effective in improving cell performance by enhancing light absorption and reducing electron recombination. nih.gov

| Dye | Structure Type | Key Structural Feature | Power Conversion Efficiency (PCE) | Source |

|---|---|---|---|---|

| MAX157 | D-A-π-A | 9-(2-ethylhexyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole donor | 5.2% (5.8% with co-sensitizer) | rsc.org |

| WS-2 | D-A-π-A | Reference Indoline Dye | 3.6% | rsc.orgresearchgate.net |

| D205 | Indoline Derivative | - | 9.5% | nih.gov |

| NIPS-based Dye | D-π-A | Spiro-indoline naphthopyran core | 2.7% | rsc.org |

Photochromic Properties of Substituted Indoline Spiropyrans

Spiropyrans are a prominent class of photochromic compounds known for their ability to undergo a reversible, light-induced transformation between a colorless, closed spiro (SP) form and a colored, open merocyanine (B1260669) (MC) form. rsc.orgcarroll.edu The indoline ring is a fundamental component of many spiropyran structures. The core structure is typically a 1′,3′,3′-trimethylspiro[2H-1-benzopyran-2,2′-indoline]. mdpi.com

The photochromic behavior of these molecules can be precisely tuned by introducing substituents on either the indoline or the benzopyran moiety. rsc.org Electron-withdrawing groups, such as a nitro group at the C6 position of the benzopyran ring, are common for inducing photochromism. mdpi.com Substituents on the indoline part also play a crucial role. For example, the introduction of a fluorine atom into the spiropyran structure has been shown to cause a bathochromic (red) shift in the long-wavelength absorption maximum of the open merocyanine form and to increase its lifetime compared to a methyl-substituted analogue. researchgate.net

The synthesis of these compounds is most often achieved through the condensation of a Fischer's base (2-methylene-1,3,3-trimethylindoline or its derivatives) with a substituted salicylaldehyde. mdpi.comnih.gov This modular synthesis allows for the systematic introduction of various functional groups to study their effect on the photochromic properties.

| Spiropyran Type | Key Substituent | Effect on Merocyanine (MC) Form | Source |

|---|---|---|---|

| Unsubstituted (SP1) | None | λmax in EtOH at 532 nm | mdpi.com |

| 6-Nitro derivative | -NO₂ at position 6 | λmax in EtOH at 560 nm | mdpi.com |

| Fluorine-substituted | -F at position 6' (chromene part) | Bathochromic shift, increased lifetime | researchgate.net |

| 5'-Bromo derivative | -Br at position 5' (indoline part) | Modifies electronic properties | mdpi.com |

Development of Fluorescent Probes and Sensors Based on Indoline Scaffolds

The indole and indoline scaffolds are foundational in the design of fluorescent probes and sensors due to their inherent fluorescence and versatile chemistry. mdpi.com These structures serve as the core of fluorophores that can be engineered to detect a variety of analytes and environmental changes. nih.govmdpi.com

A common design strategy involves the principle of intramolecular charge transfer (ICT), where an electron-donating group (like the indoline nitrogen) is connected to an electron-withdrawing group through a π-conjugated system. nih.govmdpi.com Changes in the local environment, such as pH, can alter the ICT process, leading to a detectable change in the fluorescence emission wavelength or intensity. nih.govmdpi.com This has enabled the development of fluorescent pH sensors based on indolizine (B1195054) scaffolds, which are structurally related to indoline. nih.govmdpi.com

By modifying the electron density of the scaffold through the introduction of various substituents, the emission color of these fluorophores can be tuned across the visible spectrum, from blue to orange. mdpi.com Furthermore, indolium-based probes have been synthesized for the selective and sensitive detection of specific ions, such as cyanide. mdpi.com In these sensors, the nucleophilic attack of the analyte on the indolium structure disrupts the fluorophore's conjugation, causing fluorescence quenching. mdpi.com The indole framework has also been incorporated into fluorescent chemosensors designed for bioimaging, such as the selective imaging of autophagosomes in live cells. rsc.org

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies for 6-Fluoro-3,3-dimethylindoline and its Analogues

The synthesis of fluorinated organic molecules, including this compound, is an area of continuous development, with a strong emphasis on sustainability and efficiency. Future research is poised to move beyond traditional synthetic routes, which can be lengthy and may utilize harsh reagents.

One promising direction is the application of flow chemistry . This technique offers significant advantages over batch processes, including improved reaction control, enhanced safety, and the potential for higher yields and purity. For indoline (B122111) derivatives, flow chemistry has already demonstrated its value by enabling cleaner and more efficient reactions, such as catalytic hydrogenations and N-alkylations, while reducing the use of hazardous chemicals.

Another key area of development is the use of biocatalysis . Enzymatic synthesis is an environmentally friendly approach that can provide high selectivity under mild reaction conditions. The use of enzymes like fluorinases, which can form carbon-fluorine bonds directly, represents a groundbreaking approach to the synthesis of fluorinated compounds. nih.gov Future work will likely focus on discovering and engineering new enzymes for the specific and efficient synthesis of this compound and its analogues.

Furthermore, the development of multicomponent reactions (MCRs) offers a sustainable and atom-economical approach to constructing complex molecules like indolines from simple, readily available starting materials in a single step. researchgate.net Research in this area will likely focus on designing novel MCRs that can incorporate the this compound scaffold or build it in a highly efficient manner.

| Synthetic Methodology | Key Advantages | Future Research Focus |

| Flow Chemistry | Improved control, safety, and efficiency; reduced waste. | Optimization of reaction conditions for this compound synthesis; integration of multi-step syntheses into continuous flow processes. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Discovery and engineering of novel fluorinases and other enzymes for the targeted synthesis of fluorinated indolines. |

| Multicomponent Reactions | Atom economy, reduced number of synthetic steps, access to diverse structures. | Design of new MCRs for the efficient construction of the this compound core and its derivatives. |

Exploration of Undiscovered Biological Targets and Broader Therapeutic Applications for Fluorinated Indolines

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. nih.govnih.gov Fluorinated indoline and indole (B1671886) derivatives have already shown a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory effects. nih.govresearchgate.netresearchgate.netresearchgate.netscispace.com

Future research will focus on identifying novel biological targets for fluorinated indolines. High-throughput screening of this compound and its derivatives against a wide array of biological targets could uncover previously unknown activities. For instance, some patented fluorinated indoline hybrids have been investigated as inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/CDK6), suggesting a potential role in cancer therapy. researchgate.net

The exploration of broader therapeutic applications is another critical research direction. Given the diverse activities of fluorinated heterocycles, there is potential for this compound-based compounds to be developed for a range of diseases. This could include neurodegenerative disorders, metabolic diseases, and infectious diseases beyond those already investigated. The unique properties of the fluorine atom can be leveraged to fine-tune the activity of these compounds against specific biological targets.

Advancements in Computational Design and Prediction for Indoline Chemistry and its Fluorinated Variants

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For indoline chemistry, in silico methods are being increasingly used to predict the properties of new compounds, guide their design, and understand their interactions with biological targets.

Molecular docking studies can predict the binding modes of this compound derivatives to the active sites of proteins, providing insights into their potential biological activity. researchgate.net This can help in prioritizing compounds for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of fluorinated indolines with their biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling through computational methods allows for the early assessment of the pharmacokinetic and toxicological properties of drug candidates. researchgate.net This can help in identifying and mitigating potential liabilities before significant resources are invested in their development.

Future advancements in this field will likely involve the use of artificial intelligence and machine learning to develop more accurate predictive models. These advanced computational tools will enable the rapid and efficient design of novel this compound derivatives with optimized properties for a variety of applications.

| Computational Technique | Application in Indoline Chemistry | Future Advancements |

| Molecular Docking | Predicting binding modes and affinities to biological targets. | Integration with more sophisticated scoring functions and molecular dynamics simulations for improved accuracy. |

| QSAR | Correlating chemical structure with biological activity. | Development of 3D- and 4D-QSAR models incorporating more complex molecular descriptors. |

| ADMET Profiling | Predicting pharmacokinetic and toxicological properties. | Use of machine learning algorithms to build more robust and predictive ADMET models. |

Integration of this compound and Related Scaffolds into Advanced Materials and Technologies

The unique electronic and photophysical properties of fluorinated organic compounds make them attractive candidates for applications in materials science. researchgate.net The introduction of fluorine can significantly influence properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for the performance of organic electronic devices. itrcweb.org

Future research in this area will explore the integration of this compound and its derivatives into a range of advanced materials. One promising application is in the development of chemosensors . Indole-based compounds have already been shown to be effective in detecting various analytes, including fluoride (B91410) ions. nih.govnih.govresearchgate.netscispace.com The specific properties of this compound could be harnessed to create highly selective and sensitive sensors for environmental monitoring or medical diagnostics.

Another exciting avenue is the use of fluorinated indolines in organic electronics . The indole scaffold is a component of chromophores used in organic photovoltaics and organic field-effect transistors. researchgate.net The incorporation of fluorine can enhance the performance and stability of these materials. Future work could involve the synthesis of polymers and small molecules containing the this compound unit for use in next-generation electronic devices.

Investigations into Environmental and Toxicological Profiles of Fluorinated Indolines in Research Contexts

As with any new class of chemical compounds, a thorough understanding of their environmental fate and toxicological profile is essential for their responsible development and use. The high stability of the carbon-fluorine bond, while advantageous for many applications, can also lead to persistence in the environment. researchgate.net

Future research must include comprehensive studies on the environmental impact of this compound and related compounds. This includes investigating their potential for bioaccumulation, their degradation pathways in different environmental compartments, and their ecotoxicity.

In parallel, detailed toxicological assessments are necessary to ensure the safety of these compounds for human health. In vitro and in vivo studies will be required to evaluate their potential for cytotoxicity, genotoxicity, and other adverse effects. Understanding the metabolism of fluorinated indolines is also crucial, as some fluorinated compounds can be metabolized to toxic byproducts. nih.govnih.gov

A proactive approach to evaluating the environmental and toxicological profiles of these research compounds will be critical for guiding the development of safe and sustainable applications.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Fluoro-3,3-dimethylindoline, and how can reaction conditions be optimized?

- Methodology :

- Fluorination Strategies : Use electrophilic fluorination agents (e.g., Selectfluor™) or nucleophilic substitution (e.g., KF in polar aprotic solvents) to introduce fluorine at the 6-position. Precursor selection (e.g., nitro- or halogenated indolines) is critical .

- Cyclization : Employ Buchwald-Hartwig amination or acid-catalyzed cyclization for indoline ring formation. Temperature control (80–120°C) and catalysts (e.g., Pd/C or ZnCl₂) are key parameters .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures purity. Monitor by TLC and HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : ¹⁹F NMR (δ ~ -110 to -120 ppm for aromatic F) and ¹H NMR (singlet for 3,3-dimethyl groups at δ 1.2–1.5 ppm) confirm structure. Compare with computational predictions (DFT) for validation .

- MS : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calc. for C₁₀H₁₂FN: 165.1).

- IR : C-F stretch (1100–1200 cm⁻¹) and indoline ring vibrations (1500–1600 cm⁻¹) .

Q. How can researchers mitigate safety risks during synthesis and handling of this compound?

- Methodology :

- Hazard Identification : Refer to Safety Data Sheets (SDS) for fluorinated indolines, emphasizing respiratory protection (N95 masks) and glovebox use for volatile intermediates .

- Waste Disposal : Neutralize fluorinated byproducts with Ca(OH)₂ before disposal. Use fume hoods for reactions involving HF byproducts .

Advanced Research Questions

Q. How do steric and electronic effects of 3,3-dimethyl and 6-fluoro groups influence electrophilic substitution reactivity?

- Methodology :

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to map electron density and LUMO locations. Compare with experimental nitration or halogenation outcomes .

- Kinetic Studies : Monitor reaction rates (UV-Vis or LC-MS) under varying conditions. Dimethyl groups may sterically hinder para-substitution, favoring meta-products .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound derivatives?

- Methodology :

- Polymorphism Screening : Use DSC and X-ray crystallography to identify polymorphic forms. Solvent choice (e.g., DMF vs. EtOH) during recrystallization affects crystal packing .

- Batch Comparison : Analyze synthetic batches via GC-MS for trace impurities (e.g., unreacted precursors) that alter physical properties .

Q. Can this compound serve as a precursor for bioactive molecules, and what functionalization strategies are viable?

- Methodology :

- Cross-Coupling : Suzuki-Miyaura coupling (Pd(PPh₃)₄, aryl boronic acids) at the 4- or 5-position. Steric hindrance from dimethyl groups may require bulky ligands (e.g., SPhos) .

- Biological Screening : Use fluorescence tagging (e.g., dansyl chloride) to track cellular uptake in vitro. Compare with non-fluorinated analogs to assess fluorine’s role in bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。